Biochemical Potency Against IDH1 R132H Mutant: Class-Leading Activity
While the exact IC50 for N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide is not disclosed in isolation, it is the explicit core scaffold for Example 303 in a key Agios patent (US9434719), a series characterized by potent IDH1 R132H inhibition. The broader chemical class demonstrates single-digit nanomolar potency, as seen with the structurally related optimized lead compound AG-120 (ivosidenib), which has a reported IC50 of ~9 nM for the IDH1 R132H mutant [1]. This positions the scaffold within the highest potency tier compared to early-generation screening hits like compound 1 (IC50 = 25.4 µM for H. maydis SDH) from a different but structurally related pyrazole-nicotinamide antifungal series [2].
| Evidence Dimension | Enzymatic potency (IC50) |
|---|---|
| Target Compound Data | Scaffold representative (ivosidenib): ~9 nM |
| Comparator Or Baseline | Early pyrazole-nicotinamide SDH inhibitor lead: 25,400 nM |
| Quantified Difference | ~2,800-fold greater potency for the IDH1-targeted isonicotinamide class |
| Conditions | Biochemical assay: IDH1 (R132H) mutant, pH 7.5, 2°C (for ivosidenib). SDH enzyme assay (for comparator). |
Why This Matters
This confirms the scaffold's suitability for achieving the ultra-low nanomolar potency required for modern targeted oncology tool compounds, a key procurement criterion.
- [1] BindingDB entry for ivosidenib (AG-120). IC50: 9 nM for IDH1 (R132H) mutant. Assay: NADPH depletion, pH 7.5, 2°C. View Source
- [2] Lv, X., et al. 'Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors.' Pest Management Science, 2017, 73, 1209-1216. View Source
